2-((tert-Butoxycarbonyl)amino)-3-(1H-imidazol-1-yl)propanoic acid
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Overview
Description
®-2-((tert-Butoxycarbonyl)amino)-3-(1H-imidazol-1-yl)propanoic acid is a chiral amino acid derivative It features a tert-butoxycarbonyl (Boc) protecting group on the amino function and an imidazole ring on the side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-(1H-imidazol-1-yl)propanoic acid typically involves the following steps:
Protection of the amino group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the imidazole ring: The protected amino acid is then reacted with an appropriate imidazole derivative under conditions that facilitate the formation of the imidazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. These methods would ensure high purity and yield, essential for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
®-2-((tert-Butoxycarbonyl)amino)-3-(1H-imidazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the imidazole ring or the Boc group.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like trifluoroacetic acid (TFA) are used to remove the Boc group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction could lead to deprotected amino acids.
Scientific Research Applications
®-2-((tert-Butoxycarbonyl)amino)-3-(1H-imidazol-1-yl)propanoic acid has several scientific research applications:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Biological Studies: It is used in studies involving enzyme-substrate interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-(1H-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing enzyme activity and protein function. The Boc group provides stability and protection during synthetic processes, ensuring the compound’s integrity until it reaches its target site.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-3-(1H-imidazol-1-yl)propanoic acid: Lacks the Boc protecting group.
®-2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrrol-1-yl)propanoic acid: Contains a pyrrole ring instead of an imidazole ring.
Uniqueness
®-2-((tert-Butoxycarbonyl)amino)-3-(1H-imidazol-1-yl)propanoic acid is unique due to its combination of a Boc-protected amino group and an imidazole ring. This structure provides both stability during synthesis and reactivity in biological systems, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-imidazol-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)13-8(9(15)16)6-14-5-4-12-7-14/h4-5,7-8H,6H2,1-3H3,(H,13,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKMWDFFFCQCFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN1C=CN=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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